4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione, also known as methylnadic anhydride (MNA), is a cyclic anhydride commonly used as a hardener or curing agent in epoxy resin systems. [, ] It is a derivative of nadic anhydride, with a methyl group substituted on the cyclohexane ring. MNA is particularly valued for its ability to impart enhanced mechanical properties, thermal stability, and chemical resistance to the cured epoxy materials.
Development of Sustainable MNA Derivatives: Exploring the synthesis of MNA derivatives from renewable resources to reduce reliance on petroleum-based feedstocks. []
Enhancing Curing Efficiency: Investigating novel catalysts and accelerators to optimize the curing process, reduce curing time, and improve energy efficiency. [, ]
Tailoring Material Properties: Studying the impact of MNA modifications and blending with other curing agents to tailor the properties of cured epoxy resins for specific applications. [, ]
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione is a complex organic compound with the molecular formula and a molar mass of 180.16 g/mol. This compound is classified as a benzofuran derivative and features a unique bicyclic structure that includes an epoxy group. Its InChIKey is CFLSTTHDYSASGE-UHFFFAOYSA-N, and it can be represented using the SMILES notation CC12OC(C=C1)C3C2C(=O)OC3=O .
The synthesis of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione typically involves several organic reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The synthesis can be illustrated through the following general reaction pathway:
The molecular structure of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione is characterized by:
The melting point of this compound is reported to be approximately 70 °C .
The chemical behavior of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione includes:
The mechanism of action for 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione can be understood through its interactions at the molecular level:
The physical and chemical properties of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione include:
The scientific uses of 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione span several fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5